BenchChemオンラインストアへようこそ!

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3,4-trimethoxybenzamide

medicinal chemistry structure–activity relationship kinase inhibitor

N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-2,3,4-trimethoxybenzamide is a synthetic small molecule characterized by a 2,3,4-trimethoxybenzamide warhead tethered via an ethyl linker to a 5-(furan-3-yl)thiophene system. This compound belongs to a broader chemotype of five-membered heterocyclic benzamide derivatives under active patent investigation for chronic pain and neuropathic pain indications.

Molecular Formula C20H21NO5S
Molecular Weight 387.45
CAS No. 2034566-45-3
Cat. No. B2825131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3,4-trimethoxybenzamide
CAS2034566-45-3
Molecular FormulaC20H21NO5S
Molecular Weight387.45
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3)OC)OC
InChIInChI=1S/C20H21NO5S/c1-23-16-6-5-15(18(24-2)19(16)25-3)20(22)21-10-8-14-4-7-17(27-14)13-9-11-26-12-13/h4-7,9,11-12H,8,10H2,1-3H3,(H,21,22)
InChIKeyGCHYOWGNVFOBNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-2,3,4-trimethoxybenzamide (CAS 2034566-45-3): Core Scaffold and Comparator Landscape


N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-2,3,4-trimethoxybenzamide is a synthetic small molecule characterized by a 2,3,4-trimethoxybenzamide warhead tethered via an ethyl linker to a 5-(furan-3-yl)thiophene system . This compound belongs to a broader chemotype of five-membered heterocyclic benzamide derivatives under active patent investigation for chronic pain and neuropathic pain indications [1]. The closest commercially catalogued analogs include the 2‑chloro, 3,4‑difluoro, and 3‑cyano benzamide variants, which share an identical linker and heterocyclic tail but differ solely in the substitution pattern on the benzamide ring . The presence of three electron-donating methoxy groups on the target compound distinguishes it from these halogenated and cyano-substituted comparators, suggesting a potentially distinct pharmacodynamic profile within the series.

Procurement Risk of N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-2,3,4-trimethoxybenzamide: Why Analog Interchange is Unsupported


The benzamide pharmacophore within this chemotype is highly sensitive to ring substitution. The target compound presents a 2,3,4‑trimethoxy motif, while the nearest commercially available analogs feature 2‑chloro, 3,4‑difluoro, or 3‑cyano groups . These substituents differ substantially in electronic character, steric bulk, and hydrogen-bonding capacity, all of which are known to modulate binding to kinase targets such as TrkA, which is the primary reported molecular target for this patent class [1]. Substituting any of these analogs without matched pharmacological data risks selecting a compound with a different target engagement profile, selectivity window, or off-target liability, potentially invalidating comparative experimental conclusions. Until quantitative, side-by-side profiling data are available for each benzamide variant, procurement decisions cannot rely on scalar proximity in chemical structure alone.

Quantitative Differentiation: N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-2,3,4-trimethoxybenzamide vs. In‑Class Analogs


Structural Differentiation: 2,3,4‑Trimethoxybenzamide vs. 2‑Chloro, 3,4‑Difluoro, and 3‑Cyano Analogs

The target compound is the only variant in the immediate analog space that carries three methoxy substituents on the benzamide ring . The 2‑chloro, 3,4‑difluoro, and 3‑cyano analogs each present distinct electronic and steric environments . This 2,3,4‑trimethoxy arrangement represents a hydrogen‑bond‑accepting, electron‑rich pharmacophore absent in the halogenated comparators, which is a critical determinant of kinase hinge‑region binding in the TrkA inhibitor series to which this chemotype belongs [1].

medicinal chemistry structure–activity relationship kinase inhibitor

Target Class Assignment: TrkA Kinase Inhibition as Reported Patent Activity

The patent family WO2015148350, to which the 'five membered heterocyclic benzamide derivative' chemotype belongs, claims compounds as inhibitors of tropomyosin‑related kinase A (TrkA) for chronic pain and neuropathic pain [1]. The TrkA target annotation is specific to this chemotype and is not shared by generic benzamide‑based analgesics that act via COX‑1/2 or opioid receptors. This provides a mechanistically distinct point of differentiation from older, off‑patent analgesics used in the same indication space.

TrkA kinase inhibition pain pharmacotherapy

Intra‑Patent Differentiation: Core Scaffold Identity vs. Patent Example 36

The Therapeutic Target Database entry explicitly links the five membered heterocyclic benzamide derivative chemotype to Example 36 of patent WO2015148350 and to PubMed identifier 28270021 [1]. While Example 36 is named as the representative compound, the target compound N‑(2‑(5‑(furan‑3‑yl)thiophen‑2‑yl)ethyl)‑2,3,4‑trimethoxybenzamide is structurally distinguished by its specific trimethoxybenzamide motif, which is not explicitly enumerated in the TTD entry. This suggests the target compound may represent a refined analog within the same Markush structure or a closely related sub‑series.

patent SAR chemical space TrkA inhibitor

Physicochemical Property Differentiation: Calculated LogP and Hydrogen Bond Donor/Acceptor Profile

The target compound's 2,3,4‑trimethoxy substitution is expected to yield a lower lipophilicity (calculated LogP) and a higher number of hydrogen‑bond acceptors compared to the 2‑chloro or 3,4‑difluoro analogs . Although experimental LogP or CNS MPO scores are not publicly available for these exact structures, the 2,3,4‑trimethoxybenzamide substructure is a recognized moiety for modulating solubility and reducing aromatic ring planarity relative to halogenated benzamides, which is a key consideration for central nervous system drug discovery programs targeting TrkA‑mediated pain pathways [1].

drug‑likeness physicochemical properties CNS penetration

Defined Research Application Scenarios for N-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-2,3,4-trimethoxybenzamide Based on Available Evidence


TrkA Kinase Inhibitor SAR Expansion in Neuropathic Pain Programs

The compound's structural placement within a patented TrkA inhibitor chemotype, as documented in the Therapeutic Target Database linking Example 36 of WO2015148350 to chronic and neuropathic pain [1], makes it suitable for structure–activity relationship (SAR) studies aimed at exploring the pharmacological space around the 2,3,4‑trimethoxybenzamide motif. It can serve as a comparator to the 2‑chloro, 3,4‑difluoro, and 3‑cyano analogs to isolate the contribution of methoxy substitution to TrkA binding affinity, selectivity, and cellular efficacy.

Physicochemical Profiling for CNS Drug Discovery

Given the CNS indication (neuropathic pain) associated with the patent family [1], the compound is a candidate for evaluating how the 2,3,4‑trimethoxy pattern influences passive permeability, P‑glycoprotein efflux, and free brain fraction relative to halogenated analogs . Such profiling can inform multiparameter optimization (MPO) strategies for next‑generation TrkA inhibitors with improved central exposure.

Selectivity Panel Screening Against Off‑Target Kinases

As the chemotype is disclosed as a TrkA inhibitor but full kinome selectivity data are not publicly available for this specific compound [1], the compound can be deployed in broad‑panel kinase assays to establish a selectivity fingerprint for the 2,3,4‑trimethoxybenzamide subclass. This will differentiate it from other benzamide‑based TrkA inhibitors that may carry liability against closely related TrkB/TrkC or other tyrosine kinases.

Chemical Tool Compound for Target Validation in Pain Models

Where TrkA inhibition is hypothesized to modulate neuropathic pain pathways, this compound—as a member of the WO2015148350 series [1]—can be used as a chemical tool in rodent models of neuropathic pain. Its use requires careful documentation of batch purity and formulation, as the compound is not yet an approved drug and in‑vivo pharmacokinetic data are lacking.

Quote Request

Request a Quote for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3,4-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.